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Compound of Interest

Compound Name: Quinaprilat hydrochloride

Cat. No.: B12362459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor

quinapril, has undergone extensive toxicological evaluation in various animal models. This

document provides a comprehensive overview of the toxicological profile of quinaprilat
hydrochloride, summarizing key findings from acute, subchronic, and chronic toxicity studies,

as well as carcinogenicity, genotoxicity, and reproductive and developmental toxicity

assessments. The data presented herein is intended to serve as a technical resource for

researchers, scientists, and drug development professionals.

Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance

after a single high-dose exposure. For quinapril hydrochloride, these studies have

demonstrated a low order of acute toxicity in rodent models.

Quantitative Acute Toxicity Data
The following table summarizes the available median lethal dose (LD50) values for quinapril

hydrochloride in mice and rats.
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Species
Route of
Administration

Sex LD50 (mg/kg) Reference

Mouse Oral Male 1739 [1]

Mouse Oral Female 1840 [1]

Rat Oral Male 4280 [1]

Rat Oral Female 3541 [1][2][3]

Mouse Intravenous Male 504 [1][4]

Mouse Intravenous Female 523 [1]

Rat Intravenous Male 158 [1]

Rat Intravenous Female 107 [1][4]

It is important to note that these values are for the prodrug, quinapril hydrochloride. Specific

LD50 values for quinaprilat hydrochloride were not available in the reviewed literature.

Experimental Protocol: Acute Oral Toxicity (General)
A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as

follows:

Animal Selection:
- Species: Rat or Mouse
- Healthy, young adults
- Specific pathogen-free

Acclimatization:
- Minimum 5 days

- Controlled environment

Dosing:
- Single oral gavage
- Graduated doses

- Control group receives vehicle

Observation:
- 14 days

- Clinical signs of toxicity
- Mortality

- Body weight changes

Necropsy:
- Gross pathological examination of all animals
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Acute Oral Toxicity Study Workflow

Subchronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following

prolonged exposure. In animal models, quinapril has been shown to elicit effects primarily

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://go.drugbank.com/drugs/DB00881
https://www.fishersci.com/store/msds?partNumber=AAJ61913MC&productDescription=QUINAPRIL+HYDROCLRIDE+98+100MG&vendorId=VN00024248&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://cdn.caymanchem.com/cdn/msds/21439m.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Quinapril-Hydrochloride
https://cdn.caymanchem.com/cdn/msds/21439m.pdf
https://www.benchchem.com/product/b12362459?utm_src=pdf-body
https://www.benchchem.com/product/b12362459?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


related to its pharmacological action as an ACE inhibitor.

Key Findings from Repeated-Dose Studies
Rodents and Dogs: Repeated dosing with quinapril has been associated with gastric

irritation, hypertrophy and hyperplasia of the juxtaglomerular apparatus (JGA) in the kidney,

and degenerative changes in the renal tubules.[5] Reductions in red blood cell parameters

and heart weights have also been observed.[5]

Dogs: Hepatic lesions have been reported in dogs following repeated administration of other

ACE inhibitors, a finding that may be a class effect.[5]

No-Observed-Adverse-Effect-Level (NOAEL) Data
Specific NOAELs for quinaprilat hydrochloride from subchronic and chronic studies were not

explicitly available in the reviewed literature. However, it is a standard practice in drug

development to establish these levels.

Experimental Protocol: 104-Week Carcinogenicity
Bioassay (General)
The following diagram illustrates a typical workflow for a long-term carcinogenicity study in

rodents.

Dose-Range-Finding Study:
- 90-day study to determine Maximum Tolerated Dose (MTD)

Animal Allocation:
- Species: Rat and Mouse

- Groups of 50-60 per sex per dose
- Control, low, mid, and high dose groups

Dosing Period:
- 104 weeks (2 years)

- Daily administration (e.g., oral gavage or in feed)

In-Life Observations:
- Clinical signs

- Body weight and food consumption
- Palpation for masses Terminal Procedures:

- Complete necropsy
- Histopathological examination of all tissues
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104-Week Carcinogenicity Bioassay Workflow

Carcinogenicity
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Long-term carcinogenicity studies in animals have been conducted to assess the tumorigenic

potential of quinapril.

Findings
Mice and Rats: Quinapril hydrochloride was not found to be carcinogenic in 104-week

studies in mice and rats at doses up to 75 and 100 mg/kg/day, respectively.[1][6] An

increased incidence of mesenteric lymph node hemangiomas and skin/subcutaneous

lipomas was observed in female rats at the highest dose.[1]

Genotoxicity
A battery of in vitro and in vivo genotoxicity assays has been performed to evaluate the

potential of quinapril and quinaprilat to induce genetic mutations or chromosomal damage.

Findings
Ames Test: Neither quinapril nor quinaprilat were mutagenic in the Ames bacterial reverse

mutation assay, with or without metabolic activation.[1]

Other Genotoxicity Studies: Quinapril was also found to be negative in the following assays:

In vitro mammalian cell point mutation assay[1]

Sister chromatid exchange in cultured cells[1]

In vivo cytogenetic study with rat bone marrow[1]

A clastogenic effect was reported in the in vitro V79 chromosome aberration assay at

cytotoxic doses for other drugs in the same class.[5]

Experimental Protocol: Ames Test (General)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The

general procedure is outlined below.
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Bacterial Strain Selection:
- Histidine-dependent Salmonella typhimurium strains

- Tryptophan-dependent Escherichia coli strain

Metabolic Activation:
- With and without S9 fraction (liver homogenate)

Exposure:
- Bacteria, test compound, and minimal media are combined

Plating:
- Mixture is plated on histidine/tryptophan-deficient agar

Incubation:
- 37°C for 48-72 hours

Colony Counting:
- Revertant colonies are counted

- Compared to negative and positive controls
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Ames Test Experimental Workflow

Reproductive and Developmental Toxicity
Studies have been conducted to evaluate the potential effects of quinapril on fertility,

reproduction, and embryonic and fetal development.

Findings
Fertility and Reproduction (Rats): No adverse effects on fertility or reproduction were

observed in rats at doses up to 100 mg/kg/day.[1][7]

Teratogenicity (Rats and Rabbits): No teratogenic effects were observed in studies of

pregnant rats and rabbits.[1]

Perinatal and Postnatal Development (Rats): While no effects on parturition or lactation were

noted, a significant decrease in neonatal body weight was observed at all doses in one study

where quinapril was administered during late gestation and lactation.[7] A subsequent study

at a high dose did not replicate this finding.[7] Minimal juxtaglomerular cell hypertrophy was

observed in the kidneys of pups exposed to quinapril.[7]

Experimental Protocol: Developmental Toxicity Study
(Segment II - General)
The following diagram illustrates a typical experimental design for a Segment II developmental

toxicity study.

Mating:
- Female animals (e.g., rats or rabbits) are mated

Dosing Period:
- Daily administration during the period of major organogenesis

Maternal Observation:
- Clinical signs, body weight, food consumption Fetal Evaluation:

- Caesarean section prior to term
- Examination of fetuses for external, visceral, and skeletal abnormalities
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Developmental Toxicity (Segment II) Study Workflow

Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of quinaprilat is the inhibition of angiotensin-converting

enzyme (ACE). The observed toxicities are largely extensions of its pharmacological effects.
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Mechanism of Action of Quinaprilat

The inhibition of ACE by quinaprilat leads to decreased production of angiotensin II, a potent

vasoconstrictor, and reduced secretion of aldosterone. This results in vasodilation and

decreased sodium and water retention. The accumulation of bradykinin, which is normally

degraded by ACE, contributes to the vasodilatory effect. The renal effects observed in toxicity

studies, such as JGA hypertrophy, are a physiological response to the altered renal

hemodynamics and renin-angiotensin system feedback.

Conclusion
The toxicological profile of quinaprilat hydrochloride in animal models indicates a low

potential for acute toxicity. The findings from repeated-dose studies are consistent with the

pharmacological action of an ACE inhibitor and are generally reversible. Long-term studies

have not revealed any carcinogenic, mutagenic, or teratogenic potential. The available data
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support a favorable safety profile for quinaprilat under the conditions tested in these preclinical

animal studies. Further research to delineate specific NOAELs for quinaprilat and to provide

more detailed experimental protocols would be beneficial for a more comprehensive risk

assessment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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